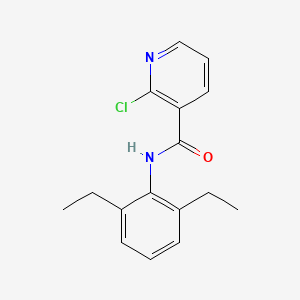![molecular formula C14H15N5O B12461936 3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)
3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL involves several steps. One common method includes the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine to give the chlorinated derivative . This derivative is then subjected to further reactions to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been evaluated for its inhibitory effects on essential cancer targets such as EGFR and VGFR2 . Beyond cancer research, it may also have applications in antimicrobial and antifungal studies .
作用機序
The mechanism of action of 3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this target, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
類似化合物との比較
3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share a similar core structure but may differ in their substituents and overall biological activity
特性
分子式 |
C14H15N5O |
|---|---|
分子量 |
269.30 g/mol |
IUPAC名 |
3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H15N5O/c20-8-4-7-15-13-12-9-18-19(14(12)17-10-16-13)11-5-2-1-3-6-11/h1-3,5-6,9-10,20H,4,7-8H2,(H,15,16,17) |
InChIキー |
XSZAJLGUXSJZJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B12461856.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12461885.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461887.png)
![(3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12461888.png)

![N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B12461896.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461898.png)
![Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12461905.png)

![[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B12461914.png)
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12461929.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)

